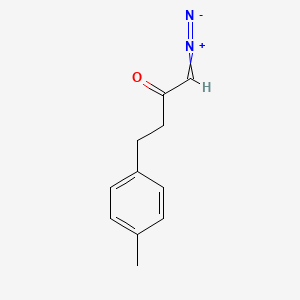
1-Diazonio-4-(4-methylphenyl)but-1-en-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Diazonio-4-(4-methylphenyl)but-1-en-2-olate is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Diazonio-4-(4-methylphenyl)but-1-en-2-olate typically involves the reaction of 4-methylphenylhydrazine with but-1-en-2-one under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently diazotized to yield the final product. The reaction conditions often include the use of hydrochloric acid and sodium nitrite at low temperatures to ensure the stability of the diazonium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-Diazonio-4-(4-methylphenyl)but-1-en-2-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazonium group to an amine.
Substitution: The diazonium group can be substituted with nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, cyanides, and thiols are employed under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Amines and related compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Diazonio-4-(4-methylphenyl)but-1-en-2-olate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential interactions with biomolecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Diazonio-4-(4-methylphenyl)but-1-en-2-olate involves its reactivity with various molecular targets. The diazonium group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This reactivity is exploited in various applications, including drug development and biochemical research.
Comparison with Similar Compounds
Similar Compounds
- 1-Diazonio-4-(4-chlorophenyl)but-1-en-2-olate
- 1-Diazonio-4-(4-nitrophenyl)but-1-en-2-olate
- 1-Diazonio-4-(4-methoxyphenyl)but-1-en-2-olate
Uniqueness
1-Diazonio-4-(4-methylphenyl)but-1-en-2-olate is unique due to the presence of the 4-methylphenyl group, which imparts specific electronic and steric properties. These properties influence its reactivity and make it distinct from other similar compounds. The methyl group can enhance the stability of the diazonium salt and affect the overall reactivity of the compound in various chemical reactions.
Properties
CAS No. |
52345-23-0 |
|---|---|
Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
1-diazo-4-(4-methylphenyl)butan-2-one |
InChI |
InChI=1S/C11H12N2O/c1-9-2-4-10(5-3-9)6-7-11(14)8-13-12/h2-5,8H,6-7H2,1H3 |
InChI Key |
GKASDWXUKVNXBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)C=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



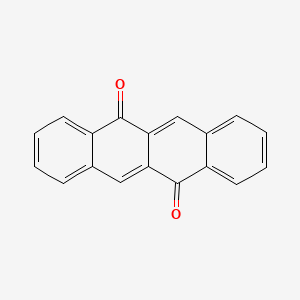
![Diethyl [3-(trimethoxysilyl)propyl]phosphonate](/img/structure/B14647040.png)
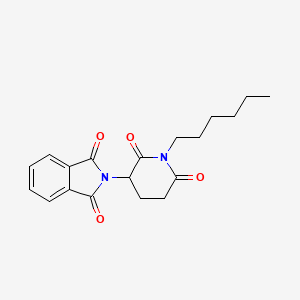

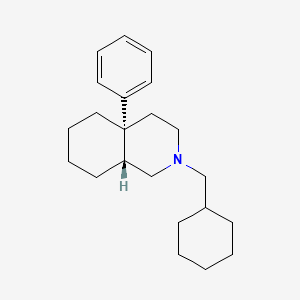

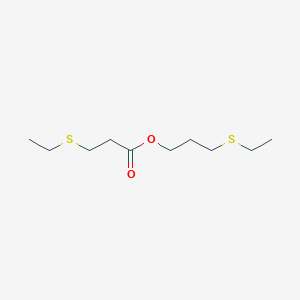

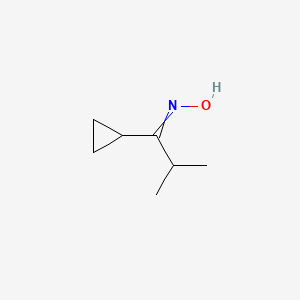
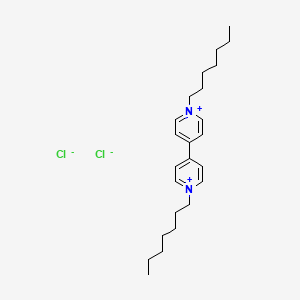

![{4-[(2-Cyclohexylethyl)amino]-3-nitrophenyl}(phenyl)methanone](/img/structure/B14647082.png)
![1H-1,2,4-Triazolo[4,3-b][1,2,4]triazepin-8(7H)-one, 6-methyl-](/img/structure/B14647099.png)
